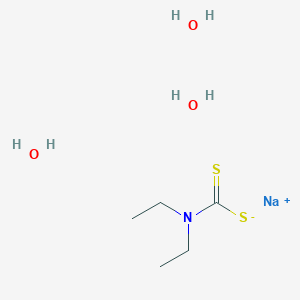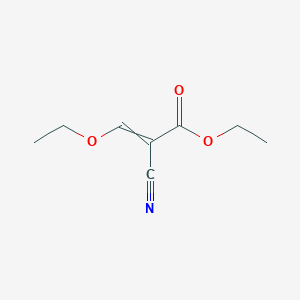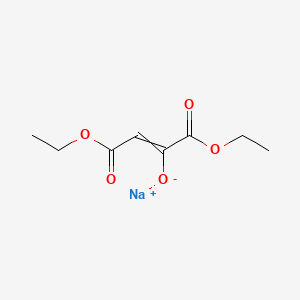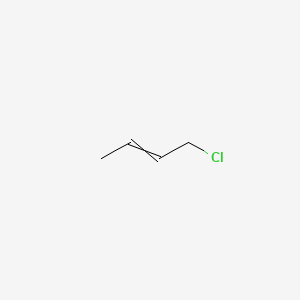
Diisopropylazodicarboxylate
概要
説明
Diisopropylazodicarboxylate is the diisopropyl ester of azodicarboxylic acid. It is a versatile reagent widely used in organic synthesis, particularly known for its role in the Mitsunobu reaction, where it serves as an oxidizer of triphenylphosphine to triphenylphosphine oxide . This compound is characterized by its orange liquid appearance and is insoluble in water .
準備方法
Synthetic Routes and Reaction Conditions: Diisopropylazodicarboxylate can be synthesized through the reaction of carbazic acid isopropyl ester with diethyl carbonate under nitrogen protection. The reaction is carried out at 120°C for 3 hours, followed by cooling and pH adjustment to 5 using a 10% mass fraction salt acid solution . The product is then filtered and further processed to obtain this compound.
Industrial Production Methods: In industrial settings, the synthesis involves the addition of hydrodiazo dioctyl phthalate diisopropyl ester to a sulfuric acid solution, followed by the addition of bromine and hydrogen peroxide. The reaction is controlled at temperatures between -15°C to -5°C, and the final product is extracted using dichloromethane .
化学反応の分析
Types of Reactions: Diisopropylazodicarboxylate undergoes various types of reactions, including:
Oxidation: It is used in the oxidation of triphenylphosphine to triphenylphosphine oxide in the Mitsunobu reaction.
Substitution: It participates in the aza-Baylis-Hillman reaction with acrylates and acrylonitrile.
Deprotection: It serves as a selective deprotectant of N-benzyl groups in the presence of other protecting groups.
Common Reagents and Conditions:
Oxidation: Commonly used with triphenylphosphine under mild conditions.
Substitution: Reacts with acrylates and acrylonitrile in the presence of a base.
Deprotection: Utilized in the presence of other protecting groups to selectively remove N-benzyl groups.
Major Products:
Oxidation: Triphenylphosphine oxide.
Substitution: Aza-Baylis-Hillman adducts.
Deprotection: Deprotected amines.
科学的研究の応用
Diisopropylazodicarboxylate is extensively used in various scientific research applications:
作用機序
Diisopropylazodicarboxylate exerts its effects through the formation of free radicals upon decomposition. This decomposition is initiated by the breaking of the C-O single bond, followed by the breaking of the C-C and N=N bonds . The resulting free radicals facilitate various chemical reactions, including oxidation and substitution .
類似化合物との比較
Diethylazodicarboxylate: Similar in structure but less hindered, making it more prone to forming hydrazide byproducts.
Di-tert-butylazodicarboxylate: Another ester of azodicarboxylic acid, used in similar reactions but with different steric properties.
Uniqueness: Diisopropylazodicarboxylate is preferred over diethylazodicarboxylate due to its increased steric hindrance, which reduces the formation of unwanted byproducts . This makes it a more selective reagent in organic synthesis.
特性
IUPAC Name |
propan-2-yl N-propan-2-yloxycarbonyliminocarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWRJUBEIPHGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N=NC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange liquid; [Merck Index] Pungent odor; [Alfa Aesar MSDS] | |
| Record name | Diisopropyl azodicarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20607 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2446-83-5 | |
| Record name | Diisopropyl azodicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2446-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl azodicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















